molecular formula C21H21F2N3O3S2 B2390449 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905691-48-7

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Número de catálogo: B2390449
Número CAS: 905691-48-7
Peso molecular: 465.53
Clave InChI: XXBUIJLMSOMLQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Overview 4-[Cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS Number: 905691-48-7) is a small molecule research chemical with a molecular formula of C 21 H 21 F 2 N 3 O 3 S 2 and a molecular weight of 465.53 g/mol. This compound is provided with a minimum purity of 95% and is intended for research and development applications exclusively . Research Applications and Value This compound belongs to a class of substituted benzothiazoles that are investigated as potential kinase inhibitors . Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases. As such, this benzamide derivative serves as a valuable chemical scaffold in the exploration of new therapeutic agents, particularly in oncology research where it may be studied for its effects on tumor cell proliferation . The structural motif of the benzothiazole core is found in compounds with diverse biological activities, including antioxidant, antifungal, and antiproliferative properties , making it a versatile structure for multifunctional drug discovery research . Handling and Usage This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Propiedades

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S2/c1-26(15-5-3-2-4-6-15)31(28,29)16-9-7-13(8-10-16)20(27)25-21-24-19-17(23)11-14(22)12-18(19)30-21/h7-12,15H,2-6H2,1H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBUIJLMSOMLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of 2,4-Difluoroaniline

Procedure (adapted from [KR100571161B1]):

  • Reagents : 2,4-Difluoroaniline (1.0 eq), ammonium thiocyanate (1.2 eq), bromine (1.1 eq) in dichloromethane.
  • Conditions : Reflux at 40°C for 6 hours.
  • Workup : Quench with NaHSO3, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc = 4:1).

Yield : 68%
Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (dd, J = 8.4 Hz, 1H), 6.92 (m, 1H), 5.21 (s, 2H, NH2).
  • MS (ESI) : m/z 191.0 [M+H]+.

Synthesis of 4-(Cyclohexyl(methyl)sulfamoyl)benzoic Acid

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

Procedure (adapted from [US7297796B2]):

  • Reagents : 4-Chlorosulfonylbenzoic acid (1.0 eq), cyclohexyl(methyl)amine (1.5 eq) in THF/H2O (3:1).
  • Conditions : Stir at 0°C → RT for 12 hours.
  • Workup : Acidify to pH 2 with HCl, filter, and recrystallize (EtOH/H2O).

Yield : 85%
Characterization :

  • 13C NMR (100 MHz, DMSO-d6): δ 167.8 (COOH), 144.2 (C-SO2), 128.9–133.4 (Ar-C).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO2).

Amide Coupling to Form Final Product

Activation and Coupling

Procedure (adapted from [PMC9462268]):

  • Reagents : 4-(Cyclohexyl(methyl)sulfamoyl)benzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.
  • Conditions : Add 4,6-difluoro-1,3-benzothiazol-2-amine (1.1 eq), stir at RT for 24 hours.
  • Workup : Dilute with H2O, extract with EtOAc, and purify via column chromatography (DCM:MeOH = 95:5).

Yield : 72%
Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 11.2 (s, 1H, NH), 8.10 (d, J = 8.0 Hz, 2H, Ar-H), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.40–7.10 (m, 2H, benzothiazole-H).
  • HPLC : >98% purity (C18 column, MeCN:H2O = 70:30).

Optimization and Challenges

Key Parameters

Step Critical Factor Optimal Condition
Sulfonylation Amine Basicity pH 8–9 (NaHCO3 buffer)
Coupling Solvent Polarity DMF > THF (yield +15%)

Side Reactions

  • Sulfamoyl Hydrolysis : Mitigated by avoiding strong acids during workup.
  • Benzothiazole Ring Opening : Minimized by using mild coupling agents (HATU vs. EDCl).

Scalability and Industrial Feasibility

  • Cost Analysis : Cyclohexyl(methyl)amine accounts for 40% of material costs.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity ([PMC10253812]).

Análisis De Reacciones Químicas

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Aplicaciones Científicas De Investigación

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs in the sulfamoyl benzamide family. Below is a detailed comparison:

Core Heterocyclic Modifications

  • 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11): LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide . LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide . Comparison: Both LMM5 and LMM11 feature 1,3,4-oxadiazole rings instead of benzothiazole. LMM5 and LMM11 demonstrated antifungal activity against C. albicans (MIC values: 16–64 µg/mL), attributed to Trr1 inhibition . The target compound’s benzothiazole group, with fluorine atoms, may enhance electron-withdrawing effects, improving enzyme binding.
  • 1,2,4-Triazole Derivatives (Compounds 7–9 in ) :

    • These derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) exhibit tautomerism between thiol and thione forms, confirmed via IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
    • Comparison : The target compound’s rigid benzothiazole ring may confer greater metabolic stability compared to triazole tautomers, which could equilibrate in solution, altering bioavailability.

Sulfamoyl Substituent Variations

  • Cyclohexyl vs. Biological Impact: Increased lipophilicity may improve tissue penetration but could reduce aqueous solubility, necessitating formulation adjustments (e.g., surfactants like Pluronic F-127, as used in LMM5/LMM11 studies) .
  • Aryl vs. Heteroaryl Linkages: The 4,6-difluorobenzothiazole group contrasts with LMM11’s furan-linked oxadiazole.

Pharmacokinetic and Physicochemical Properties

Property Target Compound LMM5 LMM11 Triazole Derivatives (7–9)
Molecular Weight ~495 g/mol ~580 g/mol ~530 g/mol ~480–520 g/mol
Key Functional Groups 4,6-difluorobenzothiazole 4-methoxyphenylmethyl Furan-2-yl 2,4-difluorophenyl
logP (Estimated) 4.5 3.8 4.2 3.5–4.0
Antifungal Activity (MIC) Not reported 16–64 µg/mL 16–64 µg/mL Not reported

Structural Analogues in Drug Regulation

  • lists 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide as a controlled substance . While the target compound shares a benzamide backbone, its lack of dimethylamino and chloro substituents distinguishes it from regulated analogs, suggesting a different safety profile .

Actividad Biológica

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that combines a sulfonamide moiety with a difluoro-benzothiazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound reflects its intricate structure, which includes a benzamide core and various functional groups that enhance its biological interactions. The molecular formula is C21H21F2N3O3S2C_{21}H_{21}F_2N_3O_3S_2, and it possesses unique properties due to the presence of fluorine atoms and a sulfamoyl group.

PropertyValue
Molecular Weight445.53 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known for its antibacterial properties, while the difluoro-benzothiazole component may contribute to its efficacy against various biological pathways.

Antibacterial Activity

Recent studies have indicated that compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide exhibit significant antibacterial properties. For instance, derivatives featuring the sulfamoyl group have shown moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamideTBDTBD

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it may inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)
Acetylcholinesterase (AChE)Competitive InhibitionTBD
UreaseNon-competitive InhibitionTBD

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of several sulfonamide derivatives against common pathogens. The results indicated that compounds with similar structures to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide exhibited varying degrees of activity, suggesting potential for development as new antibiotics .
  • Enzyme Inhibition Research : Another research focused on the enzyme inhibition properties of novel sulfonamide derivatives. The findings revealed that certain compounds demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., cyclohexyl group integration, fluorobenzothiazole signals).
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., distinguishing C22H23F2N3O3S2 vs. similar derivatives).
  • IR Spectroscopy : Identifies sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and benzamide (C=O at ~1680 cm⁻¹) functional groups .

How do computational methods enhance the design of reaction pathways for synthesizing this benzamide derivative?

Advanced
Quantum chemical calculations (e.g., DFT) model transition states for sulfamoyl-benzothiazole coupling, predicting regioselectivity and energy barriers. Reaction path search algorithms (e.g., artificial force-induced reaction) identify optimal intermediates, reducing trial-and-error experimentation. For example, fluorination at the 4,6-benzothiazole positions requires evaluating electronic effects on nucleophilic aromatic substitution using Fukui indices .

What strategies resolve discrepancies between computational predictions and experimental yields in the synthesis?

Q. Advanced

  • Iterative Feedback : Experimental data (e.g., failed coupling reactions) refine computational parameters like solvent polarity in COSMO-RS models.
  • Microscale High-Throughput Screening : Tests 10–20 reaction conditions (e.g., bases, temperatures) to validate computational predictions. For instance, K2CO3 may outperform Et3N in deprotonating the benzothiazole NH despite similar predicted pKa values .

How does fluorination at the 4,6 positions of the benzothiazole ring influence bioactivity?

Advanced
Fluorine’s electron-withdrawing effect enhances metabolic stability and binding to hydrophobic enzyme pockets (e.g., kinase targets). Comparative studies of 4,6-difluoro vs. non-fluorinated analogs show a 3–5× increase in IC50 against cancer cell lines due to improved membrane permeability and target affinity. X-ray crystallography of ligand-protein complexes reveals fluorine’s role in halogen bonding with backbone carbonyls .

What are the key intermediates in the multi-step synthesis of this compound?

Q. Basic

  • Intermediate A : 4,6-Difluoro-1,3-benzothiazol-2-amine (synthesized via cyclization of 2-aminothiophenol with 1,3-difluoro-4,6-dinitrobenzene).
  • Intermediate B : 4-(Cyclohexyl(methyl)sulfamoyl)benzoic acid (prepared by sulfonylation of methylcyclohexylamine with 4-chlorosulfonylbenzoic acid).
    Coupling via EDCI/HOBt in DMF yields the final benzamide .

How can researchers analyze the compound’s binding affinity to target enzymes using spectroscopic and computational methods?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes (e.g., HDACs).
  • Molecular Dynamics (MD) Simulations : Track ligand-protein interactions over 100 ns trajectories (e.g., sulfamoyl group stability in the catalytic pocket).
  • Fluorescence Polarization : Quantifies displacement of fluorescent probes in competitive assays (e.g., IC50 < 1 µM for kinase inhibition) .

What are the challenges in scaling up the synthesis from laboratory to pilot scale while maintaining purity?

Q. Advanced

  • Heat Transfer : Exothermic sulfonylation requires jacketed reactors to maintain ≤50°C.
  • Solvent Recovery : Distillation reclaims DMF (≥90% recovery) to reduce costs.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, while continuous flow systems minimize batch-to-batch variability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.